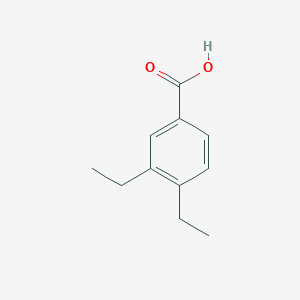

3,4-Diethylbenzoic acid

Description

3,4-Diethylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where two ethyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Propriétés

IUPAC Name |

3,4-diethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUWNZQAIGJKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Diethylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, 3,4-Diethylbenzoic acid can be produced by the catalytic hydrogenation of 3,4-diethylbenzaldehyde followed by oxidation. The hydrogenation step is carried out using a palladium or platinum catalyst under high pressure, and the oxidation is performed using an oxidizing agent such as potassium permanganate or chromium trioxide.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,4-diethylbenzaldehyde or 3,4-diethylbenzoic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine or bromine) in the presence of a catalyst for halogenation.

Major Products Formed

Oxidation: 3,4-Diethylbenzaldehyde, 3,4-Diethylbenzoic acid derivatives.

Reduction: 3,4-Diethylbenzyl alcohol.

Substitution: 3,4-Diethyl-2-nitrobenzoic acid, 3,4-Diethyl-2-chlorobenzoic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 105-67-9

The structure of 3,4-diethylbenzoic acid consists of a benzene ring substituted with two ethyl groups at the 3 and 4 positions and a carboxylic acid functional group. This configuration imparts specific chemical reactivity and solubility characteristics that are beneficial for various applications.

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- DEBA serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it a versatile building block in synthetic chemistry.

-

Polymer Chemistry :

- It is utilized in the synthesis of polymers where it can act as a plasticizer or modifier to enhance the properties of polymers such as polyvinyl chloride (PVC). The incorporation of DEBA can improve flexibility and thermal stability.

Applications in Material Science

-

Thermal Stability Enhancer :

- DEBA has been studied for its ability to enhance the thermal stability of materials. Its incorporation into polymer matrices can prevent degradation at elevated temperatures, making it suitable for applications in high-temperature environments.

-

Coatings and Adhesives :

- The compound is also used in formulating coatings and adhesives where improved adhesion and durability are required. Its compatibility with various substrates makes it an attractive option for industrial applications.

Biological Research Applications

-

Enzyme Interaction Studies :

- DEBA has been employed in studies investigating its interaction with enzymes. Research indicates that it may influence enzyme activity by altering substrate binding or modifying enzyme conformation, thereby providing insights into enzyme kinetics and mechanisms.

-

Cell Membrane Studies :

- The compound's effects on cell membrane permeability have been explored, revealing potential applications in drug delivery systems. By modifying membrane fluidity, DEBA can facilitate the transport of therapeutic agents across cellular barriers.

Case Study 1: Synthesis of Pharmaceutical Compounds

In a study published in Journal of Organic Chemistry, researchers synthesized novel pharmaceutical agents using DEBA as a key intermediate. The resulting compounds exhibited significant biological activity against specific cancer cell lines, demonstrating DEBA's utility in drug development.

Case Study 2: Polymer Modification

A research article in Polymer Science highlighted the use of DEBA to modify PVC properties. The study showed that incorporating DEBA improved the thermal stability and mechanical properties of PVC films, making them suitable for packaging applications.

Mécanisme D'action

The mechanism of action of 3,4-Diethylbenzoic acid depends on its specific application. In general, it can act as a precursor to active pharmaceutical ingredients or as an intermediate in chemical reactions. The molecular targets and pathways involved vary based on the final product synthesized from this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.

3,4-Diethylbenzaldehyde: An aldehyde derivative of 3,4-Diethylbenzoic acid.

3,4-Diethylbenzyl alcohol: An alcohol derivative of 3,4-Diethylbenzoic acid.

Uniqueness

3,4-Diethylbenzoic acid is unique due to the presence of ethyl groups, which can influence its reactivity and the types of reactions it undergoes. The ethyl groups provide steric hindrance and electronic effects that can alter the compound’s behavior compared to its methyl-substituted analogs.

Activité Biologique

3,4-Diethylbenzoic acid (DEBA) is a compound of growing interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides an overview of the biological activity of DEBA, including its mechanisms of action, effects on microbial pathogens, and potential implications for health.

- Chemical Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 619-04-5

- Melting Point : 165 °C

Research indicates that DEBA exhibits significant biological activity through various mechanisms:

- Inhibition of Pathogen Invasion : DEBA has been shown to inhibit the expression of invasion genes in Salmonella. Specifically, it represses the transcription factor hilA, which is crucial for the invasion of host cells. Studies demonstrated that concentrations as low as 10 μM can significantly reduce hilA expression by up to 93% .

- Antioxidant Properties : Some derivatives of diethylbenzoic acid have been evaluated for their antioxidant capabilities. They can act as metal chelators and free radical scavengers, which may have implications for oxidative stress-related conditions .

Biological Activity Summary Table

Case Studies and Research Findings

-

Salmonella Host Cell Invasion :

- A study found that DEBA significantly reduces the ability of Salmonella to invade nonphagocytic host cells by downregulating key invasion genes. The reduction in hilA expression was statistically significant, indicating a robust mechanism by which DEBA may contribute to gut health by inhibiting pathogenic bacteria .

- Antioxidant Evaluation :

- Cytotoxic Effects on Cancer Cells :

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3,4-diethylbenzoic acid, and how can purity be optimized during synthesis?

- Methodology :

- Friedel-Crafts alkylation : Start with benzoic acid derivatives (e.g., 3,4-dimethylbenzoic acid) and introduce ethyl groups using ethyl chloride/aluminum chloride catalysts. Monitor reaction progress via thin-layer chromatography (TLC) .

- Carboxylic acid protection : Protect the benzoic acid group with tert-butyl esters to prevent side reactions during ethylation. Deprotect using trifluoroacetic acid (TFA) and purify via recrystallization in ethanol/water .

- Quality control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) and validate with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) .

Q. How can reverse-phase HPLC be optimized for quantifying 3,4-diethylbenzoic acid in biological samples?

- Methodology :

- Mobile phase optimization : Use ion-pair reagents like sodium octane sulfonate (SOS) to enhance retention. For example, 4 mM SOS in 20 mM phosphate buffer (pH 3) with acetonitrile gradients reduces co-elution with matrix interferents .

- Validation : Assess linearity (1–50 µg/mL range), recovery (>95%), and precision (RSD <2%) using spiked urine or plasma samples. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the pharmacokinetic behavior of 3,4-diethylbenzoic acid be resolved across studies?

- Methodology :

- Meta-analysis : Aggregate data from in vitro (e.g., Caco-2 permeability assays) and in vivo (rodent pharmacokinetic studies) to identify species-specific metabolic differences. Cross-validate with human hepatocyte models .

- Isotope tracing : Use ¹⁴C-labeled 3,4-diethylbenzoic acid to track metabolite formation (e.g., glucuronides) and quantify tissue distribution discrepancies .

Q. What mechanistic studies are recommended to elucidate the compound’s antioxidant activity?

- Methodology :

- ROS scavenging assays : Measure hydroxyl radical (•OH) and superoxide (O₂⁻) quenching via electron paramagnetic resonance (EPR) spectroscopy. Compare with positive controls (e.g., ascorbic acid) .

- Gene expression profiling : Use RNA-seq to identify upregulated antioxidant pathways (e.g., Nrf2/Keap1) in cell lines treated with 3,4-diethylbenzoic acid. Validate with siRNA knockdown experiments .

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for ethyl-substituted benzoic acid derivatives?

- Methodology :

- Computational modeling : Perform density functional theory (DFT) calculations to correlate ethyl group positioning with electronic properties (e.g., HOMO-LUMO gaps) and antioxidant efficacy .

- Comparative assays : Synthesize analogs (e.g., 3-ethyl-4-methylbenzoic acid) and test inhibitory effects on pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models .

Data Contradiction Analysis

Q. Why do conflicting results arise in cytotoxicity studies of 3,4-diethylbenzoic acid across cancer cell lines?

- Resolution strategies :

- Dose-response standardization : Ensure consistent dosing ranges (e.g., 10–100 µM) and exposure times (24–72 hours) across studies. Account for cell line-specific metabolic rates .

- Microenvironment modeling : Replicate tumor hypoxia using 3D spheroid cultures to assess how oxygen levels modulate the compound’s pro-apoptotic effects .

Tables for Key Methodological Parameters

| Synthetic Yield Optimization | Conditions | Reference |

|---|---|---|

| Friedel-Crafts catalyst | AlCl₃, 0°C–25°C | |

| Recrystallization solvent | Ethanol/water (7:3 v/v) | |

| Typical purity post-synthesis | >98% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.